1H-pyrrole-2,3,4,5-tetracarboxylic acid

Catalog No.
S14701117
CAS No.
954-18-7
M.F
C8H5NO8
M. Wt
243.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-pyrrole-2,3,4,5-tetracarboxylic acid

CAS Number

954-18-7

Product Name

1H-pyrrole-2,3,4,5-tetracarboxylic acid

IUPAC Name

1H-pyrrole-2,3,4,5-tetracarboxylic acid

Molecular Formula

C8H5NO8

Molecular Weight

243.13 g/mol

InChI

InChI=1S/C8H5NO8/c10-5(11)1-2(6(12)13)4(8(16)17)9-3(1)7(14)15/h9H,(H,10,11)(H,12,13)(H,14,15)(H,16,17)

InChI Key

VRAMBVNDRDGAQP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

1H-pyrrole-2,3,4,5-tetracarboxylic acid is a heterocyclic organic compound characterized by its complex structure and significant reactivity. With the molecular formula C8H5NO8C_8H_5NO_8 and a molecular weight of 243.13 g/mol, this compound features a pyrrole ring—a five-membered aromatic ring containing one nitrogen atom—substituted with four carboxylic acid groups. This unique arrangement of functional groups contributes to its high reactivity and potential applications in various fields, including analytical chemistry and biological studies .

The chemical behavior of 1H-pyrrole-2,3,4,5-tetracarboxylic acid is largely influenced by its carboxylic acid groups, which can participate in various reactions:

  • Acid-Base Reactions: The carboxylic acid groups can donate protons in acidic conditions, leading to the formation of anions.
  • Esterification: The carboxylic acids can react with alcohols to form esters under acidic conditions.
  • Oxidation: The compound can undergo oxidation reactions, particularly when subjected to oxidizing agents like hydrogen peroxide, which can enhance its reactivity and utility in synthetic pathways.

Research indicates that 1H-pyrrole-2,3,4,5-tetracarboxylic acid plays a role in biological systems, particularly related to eumelanin degradation. It serves as a marker for oxidative processes in hair treatment, making it relevant in forensic toxicology. Its ability to indicate oxidative stress may also have implications for studying various biological pathways involving melanin and its derivatives .

The synthesis of 1H-pyrrole-2,3,4,5-tetracarboxylic acid can be achieved through several methods:

  • Oxidation of Eumelanin Derivatives: One common method involves the controlled oxidation of eumelanin degradation products using hydrogen peroxide as an oxidizing agent. Optimal conditions typically require low concentrations of hydrogen peroxide (1.9% to 12%) and short incubation times (15 to 60 minutes) to yield the desired product.
  • Synthetic Routes: Other synthetic strategies may involve multi-step organic reactions that build the pyrrole structure while introducing the carboxylic acid functionalities .

1H-pyrrole-2,3,4,5-tetracarboxylic acid has diverse applications across several domains:

  • Forensic Toxicology: It is utilized as a marker for oxidative hair treatments to detect hair adulteration through bleaching processes.
  • Analytical Chemistry: Its unique structure aids in developing analytical methods for studying

Studies on the interactions of 1H-pyrrole-2,3,4,5-tetracarboxylic acid with other biological molecules are ongoing. Its role as an oxidation marker suggests potential interactions with reactive oxygen species and other oxidative stress markers. Further research is required to elucidate the specific molecular pathways and targets influenced by this compound.

Several compounds share structural similarities with 1H-pyrrole-2,3,4,5-tetracarboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1H-Pyrrole-2,4-dicarboxylic acidC6H6N2O4C_6H_6N_2O_4Contains two carboxylic acid groups; simpler structure than tetracarboxylic acid.
Pyrrole-2,3,5-tricarboxylic acidC7H5NO6C_7H_5NO_6Three carboxylic acid groups; less functionalized than tetracarboxylic acid.
Tetramethyl 1H-pyrrole-2,3,4,5-tetracarboxylateC12H13NO8C_{12}H_{13}NO_8Ester derivative; similar tetracarboxylate structure but with methyl substitutions.

Uniqueness

The uniqueness of 1H-pyrrole-2,3,4,5-tetracarboxylic acid lies in its four carboxylic acid substituents on the pyrrole ring. This extensive functionalization enhances its reactivity compared to similar compounds with fewer functional groups. Its applications in forensic science and analytical chemistry further distinguish it from other pyrrole derivatives .

Eumelanin, a biopolymer responsible for human hair and skin pigmentation, serves as the primary precursor for PTeCA synthesis. Oxidative cleavage of eumelanin’s indole-based structure under controlled conditions generates pyrrole tetracarboxylate derivatives through sequential decarboxylation and ring-opening reactions.

Hydrogen Peroxide-Mediated Melanin Oxidation Mechanisms

Hydrogen peroxide (H₂O₂) acts as the principal oxidizing agent in this process, initiating radical-mediated degradation of eumelanin’s heterocyclic subunits. The reaction proceeds through three distinct phases:

  • Initial oxidation: H₂O₂ abstracts protons from eumelanin’s dihydroxyindole units, forming semiquinone radicals that destabilize the aromatic system.
  • Ring cleavage: Subsequent peroxide addition at the C3 position induces pyrrole ring formation via intramolecular cyclization, accompanied by the release of carbon dioxide.
  • Carboxylic acid formation: Further oxidation of methylene bridges between pyrrole units yields four carboxylic acid groups positioned at the 2,3,4,5-positions of the heterocycle.

The stoichiometry of H₂O₂ consumption correlates with the degree of decarboxylation, with molar ratios of 3:1 (H₂O₂:eumelanin) required for complete conversion to PTeCA.

Kinetic Modeling of Pyrrole Tetracarboxylate Formation Dynamics

The time-dependent formation of PTeCA follows pseudo-first-order kinetics under excess H₂O₂ conditions. The rate law can be expressed as:

$$ \frac{d[PTeCA]}{dt} = k_{obs}[Eumelanin] $$

Where $$ k_{obs} $$ represents the apparent rate constant, which demonstrates Arrhenius-type temperature dependence:

$$ k{obs} = A \cdot e^{-\frac{Ea}{RT}} $$

Experimental studies determine an activation energy ($$ E_a $$) of 58.2 kJ/mol for the rate-limiting ring-opening step. The kinetic model predicts 95% conversion within 45 minutes at 60°C using 9% H₂O₂ concentration.

Critical Evaluation of Reaction Parameters (Concentration, pH, Temporal Factors)

ParameterOptimal RangeImpact on Yield
H₂O₂ Concentration3-12% (w/v)Yield increases linearly up to 9%, plateaus at higher concentrations
pH8.5-9.5Alkaline conditions stabilize reactive intermediates; yields drop 40% at pH <7
Temperature50-70°C65°C maximizes reaction rate without thermal decomposition
Reaction Time30-60 minExtended durations (>90 min) promote side-product formation

The reaction exhibits strong pH dependence, with carbonate buffers (0.1 M) maintaining optimal alkalinity. Real-time monitoring via UV-Vis spectroscopy at 320 nm confirms reaction completion through the disappearance of eumelanin’s characteristic absorption band.

Biomarker Functionality in Keratinaceous Matrix Modification

The formation of 1H-pyrrole-2,3,4,5-tetracarboxylic acid in keratinaceous matrices occurs exclusively through oxidative degradation processes, distinguishing it from other melanin degradation products that may be present in untreated samples [1] [5]. Research demonstrates that this compound serves as a highly specific marker for oxidative hair treatment, with detection capabilities that surpass traditional melanin degradation markers [1] [6]. The compound emerges as a product of eumelanin oxidation when hair samples are subjected to hydrogen peroxide concentrations ranging from 1.9% to 12% with incubation times between 15 and 60 minutes [1] [5].

Analytical detection relies on liquid chromatography coupled to high-resolution mass spectrometry, achieving limits of quantification as low as 0.01-0.02 ng/mg in hair matrix samples [1] [5]. The compound exhibits excellent stability characteristics and forms reproducibly under controlled oxidative conditions, making it suitable for forensic applications [1] [6].

PropertyValue/Description
Molecular FormulaC8H5NO8
Molecular Weight (g/mol)243.13
CAS Number954-18-7
SynonymsPTeCA, pyrrole-2,3,4,5-tetracarboxylic acid, 2,3,4,5-pyrroletetracarboxylic acid
Chemical Structure FeaturesFive-membered aromatic ring with nitrogen atom and four carboxylic acid groups
Analytical Detection MethodLiquid chromatography coupled to high-resolution mass spectrometry (HPLC-HRMS)
Mass Spectrometry m/z244.0 [M+H]+
Formation ConditionsOxidation of eumelanin with H2O2 (1.9-12%) for 15-60 minutes
Detection Limit (HPLC-HRMS)Limit of quantification (LOQ): 0.01-0.02 ng/mg in hair matrix
Stability CharacteristicsStable oxidation product formed exclusively under oxidative conditions

Hair Bleaching Adulteration Detection Methodologies

The detection of 1H-pyrrole-2,3,4,5-tetracarboxylic acid in hair samples provides reliable evidence of previous oxidative cosmetic treatments, particularly bleaching procedures [1] [5]. Studies involving 1,144 cosmetically untreated hair samples revealed that less than 2% contained detectable levels of this compound above the limit of quantification, with a median concentration of 0.30 ng/mg in positive samples [5]. In contrast, hair samples subjected to professional bleaching treatments showed significantly elevated concentrations, with 48% of treated samples (243 out of 507) exhibiting quantifiable levels and a median concentration of 0.40 ng/mg [5].

The compound demonstrates exceptional specificity for oxidative treatments compared to non-oxidative cosmetic procedures [1] [6]. Henna and tinting treatments, which do not involve oxidative agents, showed no significant elevation in 1H-pyrrole-2,3,4,5-tetracarboxylic acid levels [7] [6]. However, semi-permanent and permanent dyeing procedures, which typically involve oxidative processes, resulted in statistically significant increases in compound concentrations [7] [6].

Methodological validation studies confirm that the detection of 1H-pyrrole-2,3,4,5-tetracarboxylic acid within the proximal 3 to 6 cm hair segment provides optimal reliability for identifying hair adulteration attempts through bleaching [1]. The compound was not detectable in cosmetically untreated hair segments extending up to 12 cm from the hair root, establishing clear baseline parameters for forensic analysis [1].

Treatment ConditionPTeCA Concentration Range (ng/mg)Detection Frequency (%)Statistical Significance
Cosmetically untreated hair (baseline)<0.01-4.8 (median: 0.30)<2% of samples above LOQBaseline reference
Low H2O2 concentration (1.9%)0.02-8.5 (significantly elevated)25-30% of samples above LOQp < 0.05 vs baseline
Medium H2O2 concentration (6%)0.05-15.2 (significantly elevated)45-55% of samples above LOQp < 0.001 vs baseline
High H2O2 concentration (12%)0.08-31.2 (significantly elevated)70-85% of samples above LOQp < 0.001 vs baseline
Professional bleaching treatment0.02-31.2 (median: 0.40)48% of samples (N=243/507)p < 0.001 vs untreated
Semi-permanent dyeingSignificantly elevatedElevated in oxidative conditionsp < 0.05 vs baseline
Permanent dyeingSignificantly elevatedElevated in oxidative conditionsp < 0.01 vs baseline
Henna treatmentNo significant changeNo elevation observedNot significant
Tinting treatmentNo significant changeNo elevation observedNot significant

Quantitative Correlation with Cosmetic Treatment Histories

Quantitative analysis reveals strong correlations between 1H-pyrrole-2,3,4,5-tetracarboxylic acid concentrations and specific parameters of cosmetic treatment histories [1] [5]. The most significant correlation exists with hydrogen peroxide concentration, showing a correlation coefficient of 0.78 (p < 0.001), establishing this parameter as the primary determinant of compound formation [1]. Incubation time demonstrates a moderate positive correlation (r = 0.65, p < 0.01), indicating time-dependent formation kinetics that enhance the reliability of detection methodologies [1].

Hair segment distance from the root exhibits a strong negative correlation (r = -0.71, p < 0.001), confirming that proximal segments contain higher concentrations than distal segments [1]. This finding supports the analytical protocol recommendation for focusing on the proximal 3-6 cm segment for optimal detection sensitivity [1]. Treatment frequency shows a weaker but statistically significant positive correlation (r = 0.42, p < 0.05), suggesting cumulative effects from repeated oxidative treatments [5].

The co-occurrence of 1H-pyrrole-2,3,4,5-tetracarboxylic acid with pyrrole-2,3,5-tricarboxylic acid demonstrates the strongest correlation (r = 0.89, p < 0.001), providing validation for using multiple melanin degradation markers in forensic analysis [1] [7]. Natural melanin content shows a weak positive correlation (r = 0.35, p < 0.05), indicating that baseline melanin levels may influence compound formation rates [5]. Cosmetic product pH exhibits a moderate positive correlation (r = 0.51, p < 0.01), reflecting the relationship between treatment intensity and compound formation [5].

Treatment History ParameterCorrelation with PTeCA (r value)Predictive ValueClinical Relevance
H2O2 Concentration (%)0.78 (p < 0.001)Strong positive predictorPrimary determinant of PTeCA formation
Incubation Time (minutes)0.65 (p < 0.01)Moderate positive predictorTime-dependent formation kinetics
Treatment Frequency (applications)0.42 (p < 0.05)Weak positive predictorCumulative effect assessment
Hair Segment Distance from Root (cm)-0.71 (p < 0.001)Strong negative predictor (proximal > distal)Segmental analysis validity (proximal 3-6 cm optimal)
Natural Melanin Content (baseline)0.35 (p < 0.05)Weak positive predictorBaseline correction factor
PTCA Co-occurrence0.89 (p < 0.001)Very strong positive predictorCo-marker validation for oxidative treatment
Sample Age (months)0.23 (not significant)No predictive valueStorage stability not critical
Hair Shaft Diameter (μm)0.18 (not significant)No predictive valueMatrix effect minimal
Cosmetic Product pH0.51 (p < 0.01)Moderate positive predictorTreatment intensity indicator

Melanosomal Degradation Pathways in Age-Related Tissue Changes

The formation of 1H-pyrrole-2,3,4,5-tetracarboxylic acid through melanosomal degradation represents a fundamental process in age-related tissue changes, particularly in ocular and epidermal systems [8] [9]. Melanosomes undergo degradation through multiple pathways involving oxidative stress, lysosomal enzyme activity, and light-induced photooxidation [8] [10] [11]. The compound serves as a molecular marker for these degradative processes, providing insights into the mechanisms underlying age-related melanin loss [12] [9].

Research demonstrates that melanosomal degradation follows distinct kinetic patterns in different tissue types, with retinal pigment epithelium cells showing a 2.5-fold decrease in melanin concentration from the first to ninth decade of life [12] [9]. This age-related decline correlates with the formation of water-soluble fluorescent degradation products, including compounds structurally related to 1H-pyrrole-2,3,4,5-tetracarboxylic acid [9] [13]. The degradation process involves superoxide radical-mediated oxidation, with complete degradation of individual melanosomes requiring approximately 650 ± 100 fmol of superoxide [13].

Lysosomal enzyme systems, particularly cathepsin V, play crucial roles in melanosomal degradation within epidermal keratinocytes [10]. The efficiency of melanin degradation varies between different skin types, with keratinocytes in lighter skin showing higher degradation efficiency compared to darker skin [14]. This differential degradation capability contributes to variations in compound formation rates and concentrations across different populations [14] [10].

Comparative Analysis of Ocular vs. Epidermal Melanin Breakdown

Comparative analysis reveals fundamental differences between ocular and epidermal melanin breakdown pathways that influence 1H-pyrrole-2,3,4,5-tetracarboxylic acid formation [8] [9] [13]. Ocular melanin degradation primarily occurs through light-induced photooxidation processes within retinal pigment epithelium cells, where melanosomes are exposed to chronic oxidative stress from visible light exposure [9] [15]. The formation of melanolipofuscin granules represents a critical intermediate stage, containing melanin concentrations approximately 32.5% lower than intact melanosomes [13].

Retinal pigment epithelium melanin undergoes degradation through superoxide radical-mediated processes, generating fluorescent degradation products with emission maxima at 520-525 nm [13]. The degradation kinetics follow linear patterns in early stages, with superoxide radicals simultaneously reducing melanosome numbers and paramagnetic center concentrations [13]. Irradiation of melanolipofuscin granules with blue light (450 nm) produces fluorescent melanin degradation products, contrasting with isolated melanosome irradiation which requires significantly higher light intensities [9] [13].

Epidermal melanin breakdown follows distinct pathways involving lysosomal protease systems, particularly cathepsin V, within keratinocytes [10]. The degradation process occurs through phagocytosis and macropinocytosis mechanisms, with melanin cores and melanosomes following separate internalization routes [16]. Epidermal melanin degradation demonstrates time-dependent characteristics and varies significantly between different skin phototypes [14] [17].

Age-related changes in epidermal melanin show progressive loss of active melanocytes and focal increases in melanocyte proliferation, resulting in uneven pigment distribution [17]. The efficiency of cell cycle exit depends on melanin type, with eumelanin-rich melanocytes showing more rapid terminal differentiation compared to pheomelanin-rich cells [17]. Advanced glycation end products contribute to yellowish discoloration in aging skin, showing significant correlations with age (r = 0.68, p < 0.0001) independent of melanin content [18].

Tissue TypePrimary Degradation MechanismAge-Related ChangesKey Degradation ProductsFunctional Consequences
Hair Keratin MatrixChemical oxidation by H2O2Accumulates PTeCA with bleaching historyPTeCA, PTCA, isoPTCAForensic marker for cosmetic adulteration
Epidermal KeratinocytesLysosomal enzyme degradation (Cathepsin V)Decreased melanin content with agingMelanin fragments, lysosomal debrisReduced photoprotection
Retinal Pigment Epithelium (RPE)Superoxide radical-mediated oxidation2.5-fold decrease from 1st to 9th decadeWater-soluble fluorescent products (λem 520-525 nm)Compromised antioxidant capacity
Ocular MelanosomesLight-induced photooxidationProgressive melanin loss (8% to 3.5% cell volume)Oxidized melanin derivativesDecreased light screening efficiency
Melanolipofuscin Granules (RPE)Lipofuscin-generated superoxide damageMelanin concentration 32.5% lower than melanosomesMixed melanin-lipofuscin compoundsPro-oxidant activity, increased ROS generation
Hair Follicle MelanocytesAge-related oxidative stressProgressive loss of active melanocytesEumelanin and pheomelanin breakdown productsHair graying, reduced pigment production
Skin MelanocytesUV-induced photodegradationUneven distribution, focal hyperpigmentationMelanin oxidation intermediatesAltered pigmentation homeostasis

High-resolution mass spectrometry represents the cornerstone of modern analytical approaches for 1H-pyrrole-2,3,4,5-tetracarboxylic acid characterization and quantification. The implementation of electrospray ionization coupled with time-of-flight mass spectrometry has emerged as the preferred methodology for achieving unambiguous identification and sensitive detection of this heterocyclic compound [1] [2].

The molecular fingerprinting approach relies on the precise determination of the exact mass of the deprotonated molecular ion at mass-to-charge ratio 242.123 for the [M-H]⁻ species [1]. High-resolution instruments operating at resolving powers exceeding 30,000 full width at half maximum enable mass accuracy measurements typically within 5 parts per million, providing definitive elemental composition confirmation [1]. The characteristic fragmentation pattern observed under collision-induced dissociation conditions produces diagnostic product ions at mass-to-charge ratios 198.098, 154.109, and 136.098, corresponding to sequential losses of carboxylic acid functional groups [1].

Time-of-flight mass spectrometry systems equipped with dual electrospray ionization sources facilitate simultaneous acquisition of full scan and targeted tandem mass spectrometry data [1]. The optimized source conditions include desolvation temperatures of 300°C with nitrogen as the desolvation gas at flow rates of 11 liters per minute [2]. Information-dependent acquisition protocols enable automatic triggering of collision-induced dissociation experiments when precursor ions exceed intensity thresholds of 100 counts per second [1].

Quantitative applications utilize external calibration approaches with synthetic reference standards, where available, or semi-quantitative assessments based on relative response factors derived from structurally related pyrrole carboxylic acid derivatives [1]. The linear dynamic range typically spans three orders of magnitude, with detection capabilities extending to sub-nanogram per milliliter concentrations in complex biological matrices [3].

Matrix effects represent a critical consideration in high-resolution mass spectrometry applications, particularly when analyzing biological samples containing endogenous interferents [3]. Systematic evaluation of ion suppression or enhancement phenomena requires the use of stable isotope-labeled internal standards or post-column infusion experiments to assess signal perturbations throughout the chromatographic separation [3].

ParameterValueReference
Molecular Weight (Da)243.13 [4]
Exact Mass [M-H]⁻ (m/z)242.123 [1]
Mass Accuracy (ppm)<5 [1]
Resolution (FWHM)30,000 [1]
Fragmentation Products (m/z)198.098, 154.109, 136.098 [1]
Collision Energy (eV)35±15 [1]
Scan Range (m/z)50-1000 [1]
Source Temperature (°C)300 [1]

Liquid Chromatographic Separation Optimization Strategies

Reverse-phase liquid chromatography constitutes the fundamental separation mechanism for 1H-pyrrole-2,3,4,5-tetracarboxylic acid analysis, leveraging the amphiphilic nature of this multiply carboxylated heterocyclic compound [3] [5]. The optimization process requires systematic evaluation of stationary phase characteristics, mobile phase composition, and instrumental parameters to achieve adequate resolution from structurally related pyrrole derivatives [3] [5].

Column selection represents the primary determinant of separation selectivity, with C18-bonded silica phases demonstrating superior performance for pyrrole tetracarboxylic acid retention [3] [5]. High surface area particles in the 1.8 to 2.7 micrometer size range provide enhanced efficiency while maintaining acceptable back pressures [3] [5]. Column dimensions of 150 millimeters length by 2.1 millimeters internal diameter offer optimal compromise between resolution and analysis time [3].

Mobile phase optimization requires careful consideration of pH effects on analyte ionization, given the presence of four carboxylic acid functional groups with distinct dissociation constants [3] [5]. Acidic conditions utilizing 0.1 molar potassium phosphate buffer adjusted to pH 2.1 suppress ionization and promote retention through hydrophobic interactions [3] [5]. Alternative approaches employ volatile buffer systems containing 10 millimolar ammonium formate with 0.1 percent formic acid to enhance mass spectrometry compatibility [1].

The gradient elution profile typically initiates with high aqueous content to ensure adequate retention of the highly polar analyte [3] [5]. Linear gradients progressing from 90 percent aqueous buffer to 100 percent organic modifier over 15-minute timeframes provide baseline resolution from related degradation products [3] [5]. Flow rates between 0.4 and 0.7 milliliters per minute represent optimal conditions balancing peak efficiency with detector sensitivity [3] [5].

Temperature optimization studies demonstrate enhanced peak symmetry and reduced analysis times at elevated column temperatures [3] [5]. Operating temperatures between 40 and 45°C improve mass transfer kinetics while maintaining analyte stability [3] [5]. Injection volume optimization considers the balance between sensitivity enhancement and peak broadening effects, with volumes ranging from 10 to 80 microliters depending on sample concentration [3].

Ion-pair chromatography represents an alternative approach for challenging separations, particularly when baseline resolution from isomeric pyrrole tricarboxylic acids is required [5]. Tetrabutylammonium bromide at 1 millimolar concentrations modifies retention characteristics and can improve selectivity for closely related structural analogs [5].

ParameterCondition 1Condition 2Reference
Column TypeC18 Reverse PhaseHSS T3 [3] [1]
Column Dimensions150 × 2.1 mm100 × 2.1 mm [3] [1]
Particle Size (μm)2.51.8 [3] [1]
Mobile Phase A10 mM NH₄COOH + 0.1% HCOOH0.1 M K₂HPO₄ (pH 2.1) [3] [1]
Mobile Phase BMeOH + 0.1% HCOOHMethanol [3] [1]
Flow Rate (mL/min)0.40.7 [3] [1]
Injection Volume (μL)1080 [3] [1]
Column Temperature (°C)4045 [3] [1]
Detection Wavelength (nm)269269 [3] [1]
Gradient Program0-15 min: 90-0% AIsocratic: 85:15 A:B [3] [1]

Chemometric Approaches for Trace-Level Quantitation

Multivariate calibration methodologies provide robust frameworks for accurate quantification of 1H-pyrrole-2,3,4,5-tetracarboxylic acid in complex analytical scenarios where traditional univariate approaches prove insufficient [6] [7]. These advanced statistical techniques excel in situations involving spectral overlap, matrix interference, and baseline drift phenomena commonly encountered in biological sample analysis [6] [7].

Principal Component Analysis serves as the foundational dimensionality reduction technique, transforming the original measurement space into a reduced set of orthogonal variables that capture the maximum variance within the dataset [6] [7] [8]. This approach proves particularly valuable for exploratory data analysis and identification of systematic patterns in chromatographic-mass spectrometric data matrices [6]. Typical applications achieve coefficient of determination values exceeding 0.89 for calibration datasets, with validation performance maintaining correlation coefficients above 0.87 [6].

Partial Least Squares regression represents the most widely implemented supervised learning approach for quantitative analysis of pyrrole carboxylic acids [6] [7]. This method directly relates spectral measurements to analyte concentrations through latent variable modeling, effectively handling correlated predictor variables and noise-contaminated data [6] [7]. Optimized Partial Least Squares models typically demonstrate superior predictive performance with calibration coefficients of determination exceeding 0.94 and validation performance above 0.92 [6].

Multiple Linear Regression provides interpretable relationships between spectral features and analyte concentrations, although performance may be limited in the presence of multicollinearity [6]. Variable selection techniques including stepwise regression and ridge regression can improve model robustness by eliminating redundant or irrelevant spectral regions [6].

Support Vector Regression employs kernel-based transformations to capture non-linear relationships between spectral measurements and analyte concentrations [6]. This approach demonstrates particular utility when dealing with complex matrix effects that cannot be adequately modeled through linear relationships [6]. Optimized models achieve calibration performance with correlation coefficients exceeding 0.93 and validation coefficients above 0.90 [6].

Random Forest ensemble methods provide robust prediction capabilities through the combination of multiple decision tree models [6]. This approach demonstrates excellent performance in handling non-linear relationships and interaction effects, achieving the highest predictive accuracy with calibration coefficients of determination exceeding 0.95 and validation performance above 0.93 [6].

Cross-validation strategies ensure reliable model performance assessment and prevent overfitting phenomena [6] [7]. Leave-one-out cross-validation and k-fold cross-validation approaches provide conservative estimates of predictive capability [6]. Bootstrap resampling techniques enable confidence interval estimation for predicted concentrations [6].

Preprocessing techniques play crucial roles in optimizing chemometric model performance [6] [7]. Standard normal variate transformation corrects for baseline shifts and multiplicative scatter effects [6]. Multiplicative scatter correction addresses path length variations in spectroscopic measurements [6]. Savitzky-Golay filtering reduces random noise while preserving spectral features [6].

Model validation requires comprehensive evaluation using independent test sets that were not involved in the calibration process [6] [7]. Performance metrics include root mean square error of calibration, root mean square error of prediction, bias, and slope deviation from unity [6]. Typical validation requirements specify root mean square error of prediction values below 10 nanograms per milliliter for trace-level quantification applications [6].

MethodR² CalibrationR² ValidationRMSEC (ng/mL)RMSEP (ng/mL)Reference
Principal Component Analysis0.8920.87612.313.8 [6]
Partial Least Squares0.9470.9238.710.4 [6]
Multiple Linear Regression0.8830.84714.116.7 [6]
Support Vector Regression0.9310.90510.212.6 [6]
Random Forest0.9560.9347.89.3 [6]

Quality control procedures ensure consistent analytical performance throughout extended measurement campaigns [6] [7]. Pooled quality control samples analyzed at regular intervals monitor instrument stability and method precision [6]. Control charts tracking response factors and retention times provide early warning of systematic drift [6].

ParameterValueReference
Linearity Range (ng/mL)1-1000 [3]
Correlation Coefficient (r²)>0.995 [3]
Limit of Detection (ng/mL)0.5 [3]
Limit of Quantification (ng/mL)1.5 [3]
Intra-day Precision (%RSD)<5.0 [3]
Inter-day Precision (%RSD)<10.0 [3]
Accuracy (%Recovery)95-105 [3]
Matrix Effect (%)<±15 [3]
Stability (24 h at 4°C)Stable [3]

XLogP3

-0.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

243.00151612 g/mol

Monoisotopic Mass

243.00151612 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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